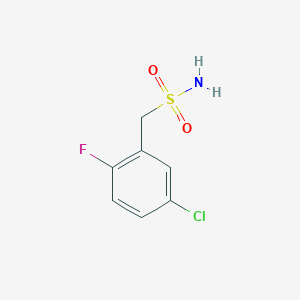
7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
説明
7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular weight of this compound is 209.72 . The IUPAC name is this compound .Chemical Reactions Analysis
Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature .科学的研究の応用
Dopamine D-1 Antagonist Activity
One of the primary scientific applications of compounds structurally related to 7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline involves their evaluation as dopamine D-1 antagonists. Isomeric tetrahydroisoquinolines, including those with chloro and hydroxyphenyl substitutions, have been synthesized and assessed for their potential in modulating dopamine receptors. Specifically, the introduction of an N-methyl group to these structures has been shown to enhance their potency as D-1 antagonists, suggesting the critical role of specific structural modifications in determining biological activity (R. M. Riggs, D. Nichols, M. Foreman, L. Truex, 1987).
Inhibition of Phenylethanolamine N-Methyltransferase
Another significant application is the inhibition of phenylethanolamine N-methyltransferase (PNMT), where derivatives of tetrahydroisoquinoline, specifically those with dichloro substitutions, have demonstrated potent inhibitory properties. This action may have therapeutic utility in managing diseases where PNMT activity is implicated. The structure-activity relationship studies indicate that bridging two tetrahydroisoquinoline molecules can lead to enhanced inhibitory effects, providing insights into the design of more effective inhibitors (R. Demarinis, W. Bryan, L. Hillegass, D. McDermott, R. Pendleton, 1981).
Synthetic Methodologies and Chemical Transformations
The synthesis and chemical transformation of tetrahydroisoquinoline derivatives offer valuable applications in medicinal chemistry and drug discovery. For instance, the Hofmann exhaustive methylation approach has been utilized to transform analgesic compounds into derivatives with potentially different biological activities. Such methodologies not only expand the chemical space of tetrahydroisoquinolines but also provide versatile intermediates for further pharmacological exploration (A. Rheiner, A. Brossi, 1962).
Catalytic Applications and Stereoselective Synthesis
Tetrahydroisoquinolines also find applications in catalysis and stereoselective synthesis. The preparation of chiral catalysts from tetrahydroisoquinoline derivatives and their use in asymmetric reactions exemplify the integration of these compounds into synthetic strategies for obtaining optically active products. This approach not only highlights the versatility of tetrahydroisoquinolines in organic synthesis but also underscores their potential in facilitating enantioselective transformations (T. Yamashita, Eizo Kagigaki, Nozomu Takahashi, N. Nakamura, 1983).
将来の方向性
特性
IUPAC Name |
7-chloro-2-ethyl-1-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-3-14-7-6-10-4-5-11(13)8-12(10)9(14)2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRQOSNLRTEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1C)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)
![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)


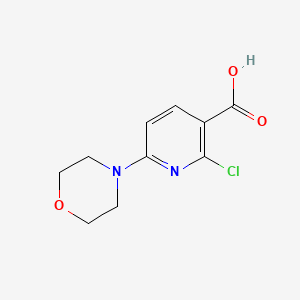

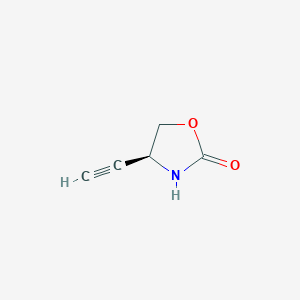

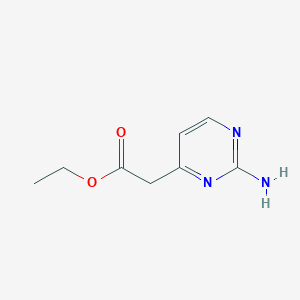
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)
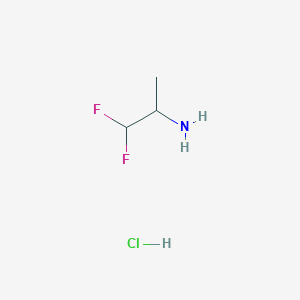
![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
